molecular formula C4H7NO B090507 3-Methoxypropionitrile CAS No. 110-67-8

3-Methoxypropionitrile

Cat. No. B090507
CAS RN: 110-67-8
M. Wt: 85.1 g/mol
InChI Key: OOWFYDWAMOKVSF-UHFFFAOYSA-N
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Patent
US05262401

Procedure details

68 g (0.8 mol) of 3-methoxypropionitrile were dissolved in 1000 mL THF freshly distilled over LiAlH4 and treated with 150.3 g (2.2 mol) Zn/Cu pair under inert gas. With moderate reflux 267.2 g (1.6 mol) of 2-bromoacetic acid ethyl ester were added drop-by-drop to the vigorously stirred suspension within 75 minutes. After the reaction had started, the heat was turned off and the slight reflux adjusted via the drop velocity. To complete the reaction, the solution was stirred for 30 minutes at the boiling temperature of THF. Then, 420 mL of 10% HCl were added drop-by-drop within 30 minutes at 15° C. and stirred for another 30 minutes. The solution was filtered from the non-converted zinc and the filtrate was extracted three times with 300 mL of CHCl3 each. The organic phases were washed four times with water and once with 5% NAHCO3 solution and the solvent was removed following drying over MGSO4 under vacuum. The obtained reddish liquid was distilled under oil pump vacuum. The fraction at 85° C./0.5 torr yielded 106.8 g (0.62 mol) of 5-methoxy-3-oxopentanic acid ethyl ester as a colorless, fruity smelling oil with a refractive index nD22 =1.434. The yield was to 77.5% based on 3-methoxypropionitrile.
Quantity
68 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step One
[Compound]
Name
Zn Cu
Quantity
150.3 g
Type
reactant
Reaction Step Two
Quantity
267.2 g
Type
reactant
Reaction Step Three
Name
Quantity
420 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][C:5]#N.[CH2:7]([O:9][C:10](=[O:13])[CH2:11]Br)[CH3:8].Cl.C1C[O:18]CC1>>[CH2:7]([O:9][C:10](=[O:13])[CH2:11][C:5](=[O:18])[CH2:4][CH2:3][O:2][CH3:1])[CH3:8]

Inputs

Step One
Name
Quantity
68 g
Type
reactant
Smiles
COCCC#N
Name
Quantity
1000 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Zn Cu
Quantity
150.3 g
Type
reactant
Smiles
Step Three
Name
Quantity
267.2 g
Type
reactant
Smiles
C(C)OC(CBr)=O
Step Four
Name
Quantity
420 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for another 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
freshly distilled over LiAlH4
ADDITION
Type
ADDITION
Details
were added drop-by-drop to the vigorously stirred suspension within 75 minutes
Duration
75 min
TEMPERATURE
Type
TEMPERATURE
Details
the slight reflux
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The solution was filtered from the non-converted zinc
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted three times with 300 mL of CHCl3 each
WASH
Type
WASH
Details
The organic phases were washed four times with water
CUSTOM
Type
CUSTOM
Details
once with 5% NAHCO3 solution and the solvent was removed
CUSTOM
Type
CUSTOM
Details
following drying over MGSO4 under vacuum
DISTILLATION
Type
DISTILLATION
Details
The obtained reddish liquid was distilled under oil pump vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(CC(CCOC)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.62 mol
AMOUNT: MASS 106.8 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.